![molecular formula C21H37NO8 B12295399 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[Bis[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]-5-[(2-metilpropan-2-il)oxi]-5-oxopentanóico es un compuesto orgánico complejo caracterizado por múltiples grupos funcionales, incluyendo enlaces éster y amida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-[Bis[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]-5-[(2-metilpropan-2-il)oxi]-5-oxopentanóico típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común es la esterificación de un precursor de ácido carboxílico adecuado con 2-metilpropan-2-ol en condiciones ácidas. Esto es seguido por la formación de amida a través de la reacción del intermedio éster con un derivado de amina. Las condiciones de reacción a menudo requieren el uso de catalizadores, como ácido sulfúrico o ácido clorhídrico, y pueden involucrar calentamiento para facilitar la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es común. Además, se emplean pasos de purificación como la destilación, la cristalización y la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-[Bis[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]-5-[(2-metilpropan-2-il)oxi]-5-oxopentanóico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster y amida en alcoholes y aminas, respectivamente.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar los grupos éster o amida con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) o las aminas se pueden emplear en condiciones básicas o neutras.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-[Bis[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]-5-[(2-metilpropan-2-il)oxi]-5-oxopentanóico tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzima-sustrato y como una sonda en ensayos bioquímicos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-[Bis[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]-5-[(2-metilpropan-2-il)oxi]-5-oxopentanóico involucra su interacción con objetivos moleculares como enzimas o receptores. Los grupos éster y amida pueden participar en enlaces de hidrógeno y otras interacciones no covalentes, influyendo en la afinidad y especificidad de unión del compuesto. Estas interacciones pueden modular la actividad de las proteínas y vías objetivo, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-[Bis[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]butanoico
- Éster terc-butílico del ácido 2-[2-[bis[2-[2-[(2-metilpropan-2-il)oxi]-2-oxoetoxi]etil]amino]etoxi]acético
Singularidad
En comparación con compuestos similares, el ácido 4-[Bis[2-[(2-metilpropan-2-il)oxi]-2-oxoetil]amino]-5-[(2-metilpropan-2-il)oxi]-5-oxopentanóico exhibe características estructurales únicas que influyen en su reactividad y aplicaciones. La presencia de múltiples grupos éster y amida permite diversas modificaciones químicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Propiedades
Fórmula molecular |
C21H37NO8 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H37NO8/c1-19(2,3)28-16(25)12-22(13-17(26)29-20(4,5)6)14(10-11-15(23)24)18(27)30-21(7,8)9/h14H,10-13H2,1-9H3,(H,23,24) |
Clave InChI |
WDOLTXLELHMIOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


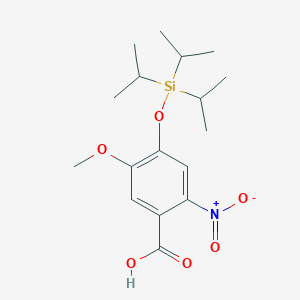
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
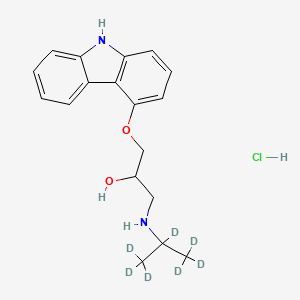

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
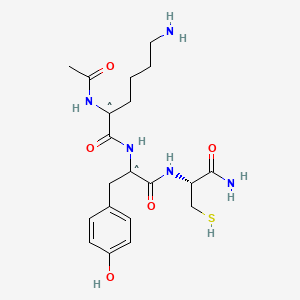

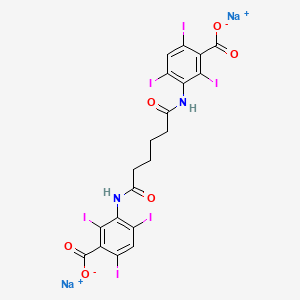
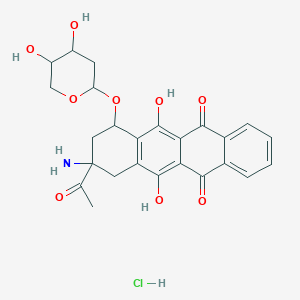
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
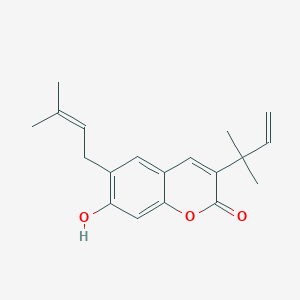
![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)
